carbamoylurea
Description
Properties
CAS No. |
1866-97-3 |
|---|---|
Molecular Formula |
C2H5N3O2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Classical Synthetic Routes to Carbamoylurea and its Derivatives
Traditional methods for synthesizing this compound and its substituted analogues have heavily relied on fundamental reactions involving urea (B33335), cyanates, isocyanates, and carbamates. These routes are well-established and provide a foundation for more complex synthetic strategies.
One of the most direct methods for the synthesis of this compound involves the thermal decomposition of urea. When urea is heated, it releases ammonia (B1221849) and forms isocyanic acid, which then reacts with another molecule of urea to produce biuret (B89757).
In aqueous solutions, urea can spontaneously dissociate, forming cyanate (B1221674) and ammonium (B1175870). aau.dk This equilibrium can be manipulated to favor the formation of this compound. The cyanate ion (NCO⁻) is a key intermediate that can react with urea. While high concentrations of biuret in urea-based fertilizers can be toxic to plants, controlled synthesis is crucial for its industrial applications. researchgate.net The rate of biuret formation from urea is influenced by factors such as temperature and the presence of acidic or basic compounds. researchgate.net
The reaction can be summarized as follows:
Urea Decomposition: NH₂CONH₂ ⇌ NH₃ + HNCO
Biuret Formation: NH₂CONH₂ + HNCO → NH₂CONHCONH₂
This method, while straightforward, often requires careful control of reaction conditions to maximize yield and minimize the formation of side products like triuret (B1681585) and cyanuric acid.
Isocyanates are highly reactive intermediates that readily react with amines and alcohols to form ureas and carbamates, respectively. This reactivity is harnessed for the synthesis of substituted carbamoylureas. For instance, an isocyanate can react with urea or a carbamate (B1207046) to form the this compound backbone.
A general scheme involves the reaction of an isocyanate (R-NCO) with urea: R-NCO + NH₂CONH₂ → R-NHCONHCONH₂
Furthermore, hindered trisubstituted ureas can serve as masked isocyanates, undergoing acyl substitution with various nucleophiles under neutral conditions. nih.gov This approach allows for the generation of isocyanates in situ, which can then be trapped by urea or other nitrogen-containing nucleophiles to form this compound derivatives. The mechanism is believed to proceed through a zwitterionic intermediate or directly to the isocyanate. nih.gov
Carbamates can also be utilized in the synthesis of ureas. For example, monomeric carbamates can be synthesized from the reaction of alcohol and/or amine precursors with an ester-substituted diaryl carbonate. google.com These carbamates can then be further reacted to form ureas. The conversion of amines to isocyanates, often using phosgene (B1210022) or its derivatives, is a common preliminary step. nih.gov However, due to the high toxicity of phosgene, alternative, greener methods are increasingly sought. youtube.com
Novel and Green Synthesis Techniques
In response to the growing need for environmentally friendly and efficient chemical processes, novel synthetic routes for this compound and its derivatives have been developed. These methods focus on the use of catalysts, biocatalysts, and sustainable feedstocks like carbon dioxide.
Catalysis offers a pathway to more efficient and selective synthesis of urea derivatives. Heterogeneous catalysts are particularly attractive due to their ease of separation and reusability. For instance, a TiO₂–Cr₂O₃/SiO₂ catalyst has been shown to be effective for the synthesis of N-substituted carbamates from amines, urea, and alcohols, achieving yields of 95–98%. rsc.org The acidic and basic sites on the catalyst are believed to be crucial for its high activity. rsc.org
Homogeneous catalysis has also been explored. A titanium complex catalyst has been used for the synthesis of urea derivatives from alkyl ammonium carbamates, which can be derived from low concentrations of CO₂. nih.govnih.gov This one-pot synthesis is suitable for producing various cyclic and acyclic urea derivatives. nih.gov
The following table summarizes some catalytic approaches for the synthesis of urea derivatives:
| Catalyst System | Reactants | Product | Key Features |
| TiO₂–Cr₂O₃/SiO₂ | Amines, Urea, Alcohols | N-substituted carbamates | Heterogeneous, reusable, high yields (95-98%). rsc.org |
| Titanium complex | Alkyl ammonium carbamates | Cyclic and acyclic urea derivatives | Homogeneous, one-pot synthesis, utilizes low CO₂ concentrations. nih.govnih.gov |
| Cu(II) and Zn(II) complexes | Ammonium carbamate | Urea | Mild conditions (393–413 K), good yields (up to 54%). rsc.org |
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions. While direct enzymatic synthesis of this compound is not widely reported, enzymes are involved in the synthesis of related compounds like carbamoyl (B1232498) phosphate (B84403). Carbamoyl phosphate synthetase, for example, catalyzes the formation of carbamoyl phosphate, a key intermediate in the urea cycle and pyrimidine (B1678525) biosynthesis. nih.govnih.gov
The principles of biocatalytic synthesis, often carried out in self-assembled polymeric nano- and microreactors, offer potential for developing novel pathways to this compound. nih.gov These reactors can encapsulate enzymes, enhancing their stability and reusability. For instance, reverse micelles and Pickering emulsions have been successfully used as microreactors for various enzymatic reactions. nih.gov The development of specific enzymes or engineered metabolic pathways could enable the direct biocatalytic production of this compound from simple precursors.
The use of carbon dioxide (CO₂) as a C1 feedstock is a cornerstone of green chemistry, offering a sustainable alternative to hazardous reagents like phosgene. The direct synthesis of urea from CO₂ and ammonia is the basis of the industrial Bazarov reaction, which proceeds via an ammonium carbamate intermediate. nih.govarchive.org
Recent research has focused on improving this process through catalysis to overcome the slow reaction rates and high energy demands. nih.gov Strategies include the development of catalysts with tailored Lewis acidity and basicity to facilitate the carbon-nitrogen bond formation. nih.gov
Furthermore, efficient methods for synthesizing urea derivatives from low concentrations of CO₂, such as those found in exhaust gases, are being developed. nih.gov One approach involves the reaction of alkyl ammonium carbamates, formed by capturing CO₂ with amines, in the presence of a titanium catalyst to produce urea derivatives in high yields. nih.govnih.gov This one-pot catalytic synthesis demonstrates a promising route for converting a greenhouse gas into valuable chemicals. nih.gov
Derivatization Strategies for this compound Analogues
This compound, also known as biuret, serves as a versatile scaffold for the synthesis of a wide array of analogues with diverse chemical properties. Derivatization strategies primarily focus on substitution at the nitrogen atoms, modification of the carbonyl groups, and its use as a precursor for heterocyclic structures.
N-Substitution Reactions
The nitrogen atoms of this compound are nucleophilic and can undergo substitution reactions to yield N-substituted derivatives. These reactions, including N-alkylation, N-arylation, and N-acylation, allow for the introduction of various functional groups, leading to a broad range of this compound analogues.
N-Alkylation: The introduction of alkyl groups onto the this compound backbone can be achieved through several synthetic routes. One common method involves the reaction of a substituted urea with an alkylating agent in the presence of a solid base and a phase transfer catalyst. google.com For instance, the iridium-catalyzed N-alkylation of urea with benzyl (B1604629) alcohols has been shown to produce N,N-dibenzylurea in high yields, suggesting that the initially formed N-benzylurea is more reactive than urea itself. uno.edu This reactivity pattern indicates that sequential alkylations can occur, leading to polysubstituted products. uno.edu
N-Arylation: The synthesis of N-aryl substituted carbamoylureas can be accomplished through methods such as the reaction of nitrobiuret (B165591) with primary or secondary amines. cdnsciencepub.com Another approach involves the palladium-catalyzed N-arylation of related structures like 2-aminobenzothiazoles, demonstrating a viable strategy for introducing aryl groups onto nitrogen-containing scaffolds. researchgate.net These methods provide access to a range of N-aryl biuret derivatives.
N-Acylation: Acyl groups can be introduced onto the this compound structure to form N-acyl derivatives. A general and convenient method for the synthesis of N-acylureas involves the reaction of N,N'-dialkylcarbodiimides with carboxylic acids, which proceeds through an O→N acyl migration of an O-acylisourea intermediate. ias.ac.in Additionally, N-acyl cyclic urea derivatives have been synthesized by reacting 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one with various acyl chlorides, achieving good to excellent yields. arkat-usa.orgresearchgate.net These methods highlight the feasibility of acylating the nitrogen atoms of the this compound framework.
Table 1: Examples of N-Substitution Reactions for this compound Analogues
| Reaction Type | Reactants | Product | Key Features |
|---|---|---|---|
| N-Alkylation | Urea, Benzyl alcohol | N,N-Dibenzylurea | Iridium-catalyzed reaction; proceeds via a more reactive N-benzylurea intermediate. uno.edu |
| N-Arylation | Nitrobiuret, Primary/Secondary amines | Substituted N-arylbiurets | A versatile method for introducing aryl substituents. cdnsciencepub.com |
| N-Acylation | Carboxylic acids, N,N'-Dialkylcarbodiimides | N-Acylureas | Proceeds through an O-acylisourea intermediate followed by O→N acyl migration. ias.ac.in |
Modifications of the Carbonyl Group
The carbonyl groups in this compound are susceptible to nucleophilic attack and can be transformed into other functional groups, such as thiocarbonyls and guanidinyl groups.
Conversion to Thiocarbonyls: The replacement of one or both carbonyl oxygen atoms with sulfur atoms yields thiothis compound derivatives. The synthesis of related thiobarbituric acid derivatives has been achieved by reacting 1,3-thio-barbituric acid with trans-α,β-unsaturated aldehydes in the presence of pyridine. nih.gov This demonstrates a viable route for the formation of compounds with a thiocarbonyl group within a urea-like framework.
Guanidinylation: The carbonyl group can be converted into a guanidinyl group, leading to the formation of guanidine-containing analogues. A catalyst-free transformation for the construction of biuret-guanidine derivatives using aromatic isocyanates has been reported. researchgate.net This method provides a mild and efficient route for the synthesis of these complex structures.
Table 2: Modifications of the this compound Carbonyl Group
| Modification | Reactants | Product Type | Synthetic Approach |
|---|---|---|---|
| Thiocarbonylation | 1,3-Thio-barbituric acid, trans-α,β-Unsaturated aldehydes | Thiobarbituric acid derivatives | Condensation reaction in the presence of pyridine. nih.gov |
| Guanidinylation | Aromatic isocyanates, Guanidine derivatives | Biuret-guanidine derivatives | Catalyst-free transformation under mild conditions. researchgate.net |
Formation of Heterocyclic Structures from this compound Precursors
This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds, including triazoles and triazines, through cyclization reactions.
1,2,4-Triazolidine-3,5-diones (Urazoles): Urazoles can be synthesized from this compound-related structures. A one-pot synthesis involves the reaction of aniline (B41778) derivatives with ethyl chloroformate to form carbamate intermediates, which then react with ethyl carbazate (B1233558) to form semicarbazides that subsequently cyclize to the desired urazole (B1197782) derivatives. organic-chemistry.org
1,3,5-Triazines: this compound can serve as a building block for the synthesis of 1,3,5-triazine (B166579) rings. The preparation of 2,4-diamino-1,3,5-triazines can be achieved by the reaction of cyanoguanidine with various nitriles under microwave irradiation. chim.it While not directly starting from this compound, this highlights the utility of related structures in forming the triazine core. The use of cyanuric chloride as a starting material for a range of 1,3,5-triazine derivatives through sequential nucleophilic substitution also provides a well-established route to this class of heterocycles. nih.gov
Table 3: Heterocyclic Structures from this compound Precursors
| Heterocycle | Precursors | Key Reaction | Significance |
|---|---|---|---|
| 1,2,4-Triazolidine-3,5-diones (Urazoles) | Aniline derivatives, Ethyl chloroformate, Ethyl carbazate | One-pot three-step cyclization | Provides an efficient route to urazole derivatives. organic-chemistry.org |
| 1,3,5-Triazines | Cyanoguanidine, Nitriles | Microwave-assisted cyclization | Demonstrates the formation of the triazine ring from urea-related precursors. chim.it |
Reactivity and Mechanistic Investigations
Hydrolysis and Degradation Pathways
Carbamoylurea can undergo degradation through both thermal and biological pathways. The thermal decomposition of this compound is a critical aspect of processes such as the selective catalytic reduction (SCR) of nitrogen oxides, where it is an intermediate in the decomposition of urea (B33335).
Thermal Degradation:
The thermal decomposition of this compound typically occurs in stages. When heated, it can decompose to produce cyanuric acid, ammelide, and ammeline. The reaction pathways are complex and can be influenced by temperature and the presence of other substances. For instance, in the temperature range of 190–250 °C, the decomposition of biuret (B89757) is a key step, leading to the formation of cyanuric acid and ammelide. The process can be further complicated by the formation of a eutectic mixture with urea, which affects its melting and decomposition behavior.
The decomposition of this compound can be summarized in the following stages:
190-250 °C: Decomposition of biuret to form cyanuric acid and ammelide.
250-360 °C: Sublimation and decomposition of cyanuric acid.
>360 °C: Decomposition of more stable by-products like ammelide.
Research has shown that at temperatures above 193 °C, reactions involving the decomposition of biuret significantly increase the rate of production of cyanuric acid, ammelide, and ammeline.
Biodegradation:
In biological systems, this compound is an intermediate in the metabolic pathway of certain compounds. For example, it is involved in the biodegradation of cyanuric acid by some bacteria. In this pathway, cyanuric acid is first hydrolyzed to carboxybiuret, which is then decarboxylated to form this compound (biuret). The biuret is subsequently hydrolyzed by an enzyme called biuret hydrolase (BiuH) to allophanate (B1242929), which is further broken down. This biodegradation pathway is important for the mineralization of s-triazine compounds in the environment.
In the rumen of animals, this compound can be degraded, with urea being an intermediate compound in its complete breakdown to ammonia (B1221849).
Condensation and Polymerization Reactions
This compound, containing reactive amino groups, can participate in condensation and polymerization reactions, similar to urea. A notable example is its reaction with formaldehyde (B43269).
A terpolymer resin has been synthesized through the condensation polymerization of 4-hydroxybenzaldehyde, this compound (biuret), and formaldehyde in an alkaline medium. semanticscholar.org This reaction demonstrates the ability of this compound to act as a monomer in the formation of polymeric structures. In this process, a solid resin is formed, indicating the creation of a cross-linked polymer network. Such resins have been investigated for their potential as chelating agents for heavy metal ions. semanticscholar.org
The formation of such polymers can be generally represented by the reaction of the N-H groups of this compound with the carbonyl group of formaldehyde, leading to the formation of hydroxymethyl derivatives, which then condense to form methylene (B1212753) or methylene-ether linkages, characteristic of amino-formaldehyde resins.
Nucleophilic and Electrophilic Reactivity Studies
The chemical structure of this compound, with its lone pairs of electrons on the nitrogen atoms and the electrophilic carbonyl carbons, allows it to act as both a nucleophile and an electrophile.
Nucleophilic Reactivity:
The nitrogen atoms in this compound possess lone pairs of electrons, making them nucleophilic. This is exemplified in the well-known biuret test, where in an alkaline solution, the nitrogen atoms in the peptide-like bonds of this compound form a coordination complex with copper(II) ions, resulting in a characteristic purple color. This reaction highlights the ability of the nitrogen atoms to act as Lewis bases (nucleophiles) and donate their lone pairs to the electrophilic copper ion.
In organic synthesis, the anion of urea, which is structurally related to the reactive sites in this compound, has been shown to act as a nucleophile in oxidative nucleophilic substitution of hydrogen reactions. While this compound itself is a weak nucleophile, its nucleophilicity can be enhanced under basic conditions.
Electrophilic Reactivity:
The carbonyl carbons in the this compound molecule are electron-deficient due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. This makes them susceptible to attack by nucleophiles. While specific studies detailing a wide range of reactions where this compound acts as an electrophile are not extensively documented in the reviewed literature, this electrophilic character is a fundamental aspect of its reactivity, similar to other carbonyl-containing compounds like amides and ureas. Reactions would typically involve the nucleophilic addition to one of the carbonyl groups.
Reaction Kinetics and Thermodynamic Analysis
The kinetics and thermodynamics of this compound decomposition are crucial for understanding and modeling industrial processes, particularly in the context of urea-based SCR systems for NOx reduction.
Reaction Kinetics:
Kinetic models have been developed to describe the thermal decomposition of urea and its by-products, including this compound. These models often divide the decomposition process into several temperature-dependent stages. For example, a reaction scheme might include the decomposition of urea to form biuret up to 190 °C, followed by the decomposition of biuret between 190 °C and 250 °C. The rates of these reactions are influenced by factors such as heating rate and sample mass. Kinetic models are often validated against data from thermogravimetric analysis (TGA).
The following table summarizes a general kinetic scheme for urea and biuret decomposition:
| Temperature Range | Dominant Reactions | Key Products |
| < 190 °C | Urea decomposition | Biuret, Ammonia, Isocyanic Acid |
| 190 - 250 °C | Biuret decomposition | Cyanuric Acid, Ammelide |
| 250 - 360 °C | Cyanuric Acid sublimation/decomposition | Gaseous products |
Thermodynamic Analysis:
Thermodynamic data for this compound and its decomposition products are essential for developing accurate reaction models. Techniques such as Differential Scanning Calorimetry (DSC) are used to measure the thermal properties and enthalpy changes associated with the decomposition reactions. Thermodynamic models have been developed for the ammonia-carbon dioxide-water-urea system, which can also provide insights into the behavior of this compound. The liquefaction and re-solidification of biuret observed in the temperature range of 193–230 °C has been explained by the formation of a eutectic mixture with urea, highlighting the importance of thermodynamic phase equilibria in its decomposition.
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound at the molecular level. Density Functional Theory (DFT) is a commonly employed method for studying reaction pathways, transition states, and energetics.
A theoretical study on the formation of biuret from phenyl isocyanate using a boron-based catalyst has been conducted using DFT. researchgate.net This type of study can elucidate the step-by-step mechanism, identify intermediates and transition states, and calculate the energy barriers for each step, providing a detailed understanding of the reaction pathway. researchgate.net
Furthermore, computational studies on the thermal decomposition of urea derivatives have been performed. nih.gov These studies calculate properties such as enthalpies of formation and bond dissociation energies and map out the potential energy surfaces for various decomposition pathways. nih.gov The findings from these studies indicate that the decomposition often proceeds through four-center pericyclic reactions to yield isocyanates and amines. Although this particular study focused on alkyl- and phenylureas, the methodologies are directly applicable to understanding the unimolecular decomposition of this compound. Such computational approaches can help in refining reaction rate rules and predicting the thermal decomposition kinetics of related compounds.
Theoretical and Computational Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental tools for understanding the electronic structure of molecules. By solving or approximating the Schrödinger equation, these methods can determine the distribution of electrons, energy levels, and other electronic properties that influence a molecule's behavior.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals that extend over the entire molecule. libretexts.orgwikipedia.org These molecular orbitals are formed by combining atomic orbitals from the constituent atoms. labxchange.org MO theory can provide insights into bonding, electron delocalization, and the relative energies of different electronic states. While general principles of MO theory are well-established wikipedia.orglabxchange.orgbyjus.com, specific applications detailing the molecular orbitals and electronic transitions of carbamoylurea require dedicated computational studies. Such studies would typically involve calculating the shapes and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure based on the electron density. sigmaaldrich.com DFT offers a balance between computational cost and accuracy, making it suitable for studying molecules of moderate size like this compound. DFT calculations can be used to optimize molecular geometries, calculate vibrational frequencies, determine reaction energies, and analyze electronic properties such as charge distribution and electrostatic potential surfaces. Studies utilizing DFT on this compound would typically involve selecting appropriate functionals and basis sets to accurately describe the molecule's electronic structure and properties. For example, DFT has been applied to study the structure and electronic spectroscopy of related compounds. sigmaaldrich.com
Conformational Analysis and Tautomerism
Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt by rotation around single bonds. Tautomerism refers to the existence of two or more interconvertible structural isomers that exist in equilibrium. This compound, with its amide linkages, can exhibit different conformers due to rotation around the C-N bonds. ic.ac.uk Tautomerism involving the migration of a proton and a double bond is also possible, although the relative stability of different tautomeric forms would need to be investigated computationally. Computational methods, such as potential energy surface scans using quantum mechanics or molecular mechanics, can be employed to identify stable conformers and estimate the energy barriers between them. whiterose.ac.uk Predicting the most stable tautomeric forms and their relative populations under different conditions would involve calculating their free energies.
Intermolecular Interactions and Hydrogen Bonding Networks
Intermolecular interactions, particularly hydrogen bonding, play a significant role in the physical properties and crystal packing of molecules containing N-H and C=O groups, such as this compound. rsc.orgnih.gov Computational studies using methods like DFT or force field calculations can be used to investigate the types and strengths of hydrogen bonds formed between this compound molecules or with solvent molecules. researchgate.net These studies can help understand how this compound molecules arrange themselves in the solid state or interact in solution, influencing properties like solubility solubilityofthings.com and crystal structure. iucr.orgresearchgate.net Analyzing hydrogen bonding networks computationally involves identifying potential hydrogen bond donors and acceptors and calculating interaction energies and geometries.
Molecular Dynamics Simulations in Solvation Environments
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. ebsco.comwikipedia.orgnih.gov By simulating the motion of atoms and molecules based on interatomic forces, MD can provide insights into the dynamic properties of this compound in various environments, particularly in solution. labxchange.orgrsc.org MD simulations can help understand how solvent molecules interact with this compound, the diffusion of this compound in solution, and the influence of the solvent on its conformation and interactions. nih.gov These simulations typically involve defining a force field that describes the interactions between atoms and integrating Newton's equations of motion over time. wikipedia.orglammps.org
Prediction of Reaction Pathways and Energetics
Computational methods can be used to predict plausible reaction pathways and their associated energy barriers. chemrxiv.orgrsc.orgnih.gov For this compound, this could involve studying its formation from urea (B33335) or its potential degradation pathways. Methods like transition state theory and reaction path intrinsic reaction coordinate (IRC) calculations, often combined with quantum chemical methods, can be used to locate transition states and determine the energy profile of a reaction. chemrxiv.org Predicting reaction pathways involves exploring potential reaction mechanisms and calculating the activation energies for each step. nih.gov This information is crucial for understanding the reactivity of this compound and predicting its behavior under different chemical conditions. genome.jpresearchgate.net
Biochemical Roles and Metabolic Intermediacy Non Human and Non Clinical
Occurrence and Function in Specific Organisms and Biological Systems (excluding human clinical aspects)
Carbamoylurea has been noted in the context of non-human nutrition and the metabolic processes of microorganisms and plants. It was reportedly used as a source of dietary nitrogen in purified diets for steers. nih.gov This indicates a potential role in nitrogen utilization within ruminant digestive systems.
Microorganisms play a significant role in the breakdown of various organic compounds, including those structurally related to this compound, such as carbamate (B1207046) pesticides. Microbial degradation is a primary mechanism for the removal of carbamate pesticides from the environment. A diverse range of bacterial and fungal species, including genera like Pseudomonas, Stenotrophomonas, Micrococcus, Enterobacter, Nocardioides, Pseudaminobacter, Serratia, Mucor, Trametes, Trichoderma, Pichia, and Aspergillus, are involved in the transformation and degradation of carbamate compounds.
Microorganisms employ various metabolic pathways for pesticide biodegradation, utilizing enzymatic degradation to transform these chemicals. A conserved theme in the microbial degradation of carbamates is the enzymatic hydrolysis of the carbamate ester or amide linkage. Genes encoding microbial carbamate hydrolases, such as mcd, cehA, cahA, cfdJ, and mcbA, have been implicated in the evolution of new metabolic capabilities for carbamate degradation. While the direct formation or degradation of this compound through these specific pathways is not always explicitly detailed, its structural relationship to carbamates suggests potential involvement as an intermediate or a related metabolite in the broader microbial breakdown of such compounds. Some references place this compound in the context of the degradation of related compounds like allophanate (B1242929).
Plants possess complex metabolic networks encompassing primary and secondary metabolic pathways. Databases like AraCyc curate metabolic pathways in specific plant species, such as Arabidopsis thaliana. This compound has been mentioned in the context of plant science alongside allophanate, suggesting a potential, though not extensively characterized in the provided information, role in plant metabolic processes. This could be related to nitrogen assimilation, the metabolism of urea-based compounds, or the detoxification of certain substances.
Enzymatic Conversion and Biosynthetic Pathways
Enzymatic processes are central to the formation and transformation of nitrogen-containing compounds in biological systems. While the direct enzymatic conversion of this compound is not extensively detailed in the provided sources, enzymes involved in the metabolism of related compounds, particularly carbamoyl (B1232498) phosphate (B84403), offer relevant insights into nitrogen biochemistry in non-human organisms.
Carbamoyl phosphate synthetase (CPS) is a key enzyme in nitrogen metabolism, catalyzing the ATP-dependent synthesis of carbamoyl phosphate from glutamine or ammonia (B1221849) and bicarbonate. Carbamoyl phosphate is a crucial intermediate in the biosynthesis of arginine and pyrimidines. Three different types of CPS (CPS I, CPS II, and CPS III) exist across various organisms, distinguished by their nitrogen source and allosteric regulation. In prokaryotes, CPS typically functions as a heterodimer composed of small and large chains. The small chain is responsible for hydrolyzing glutamine to produce ammonia, which is then utilized by the large chain to synthesize carbamoyl phosphate. While much research on CPS, particularly CPS1, focuses on human systems due to its role in disorders, the fundamental enzymatic activity and the presence of CPS in microorganisms are well-established, highlighting its importance in non-human nitrogen metabolism.
The synthesis of carbamoyl phosphate by CPS in biological systems is a multi-step process that requires ATP. In prokaryotic systems, the heterodimeric structure of CPS facilitates the channeling of ammonia from glutamine hydrolysis to the site of carbamoyl phosphate synthesis on the large subunit. Beyond CPS, microbial enzymes like carbamate hydrolases (e.g., Mcd, CehA) have been characterized for their ability to break down carbamates. Mcd, for instance, is described as a Mn²⁺-dependent esterase found in various bacterial species, including Achromobacter, Rhodococcus, and Pseudomonas. These enzymes highlight the diverse enzymatic capabilities in non-human organisms for processing compounds with carbamoyl structures, which could potentially include or be related to the metabolism of this compound.
Role in Environmental Nitrogen Cycling and Biogeochemistry
The nitrogen cycle is a fundamental biogeochemical process involving the continuous conversion and circulation of nitrogen among atmospheric, terrestrial, and aquatic ecosystems. Microorganisms are central to many key transformations within this cycle, such as nitrogen fixation, ammonification, nitrification, and denitrification.
Nitrogen-containing compounds, including pesticides like carbamates, can enter the environment and impact non-target organisms. Microbial biodegradation is a crucial process for the dissipation of these compounds, thereby influencing the forms and availability of nitrogen in ecosystems. The breakdown of carbamates and other organic nitrogen compounds by microorganisms contributes to the pool of inorganic nitrogen (e.g., ammonia), which can then be further processed through nitrification and denitrification, integrating the nitrogen derived from these compounds into the broader environmental nitrogen cycle. While this compound's direct, specific role as a major intermediate in the core environmental nitrogen cycle processes (like nitrification or denitrification) is not explicitly detailed in the provided information, its potential formation from or degradation into other nitrogenous compounds suggests it can be part of the complex network of nitrogen transformations occurring in the environment, largely mediated by microbial activity.
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Separation and Quantification (excluding basic identification)
Chromatographic methods are fundamental for isolating carbamoylurea from complex mixtures and accurately determining its concentration. The development of robust separation techniques is critical, especially for distinguishing it from structurally similar compounds like urea (B33335) and other condensation products.
High-Performance Liquid Chromatography (HPLC) stands out as a superior method for the quantitative analysis of this compound due to its ability to achieve complete separation from numerous urea-condensates. researchopenworld.com Method development in HPLC for this compound analysis involves the strategic selection and optimization of columns, mobile phases, and detection parameters to ensure accuracy, precision, and robustness, particularly in challenging matrices like fertilizers.
The choice of the stationary phase is a critical first step. While traditional reversed-phase columns like C18 can be effective, they may lose efficacy when interfering compounds with strong UV absorbance at lower wavelengths (e.g., nitrates) are present. researchopenworld.com To overcome such challenges, alternative stationary phases have been successfully developed. Propylamine researchopenworld.com and mixed-mode columns, such as Primesep S, offer different selectivity and have demonstrated excellent separation of this compound from urea and other nitrogen-containing compounds. researchopenworld.comsielc.com
Optimization of the mobile phase composition is another key aspect of method development. The goal is to achieve optimal retention and peak shape for this compound while ensuring good separation from potential interferents. Common mobile phases are mixtures of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchopenworld.comsielc.comgoogle.com For instance, an isocratic method using a simple mobile phase of water, acetonitrile, and phosphoric acid as a buffer has been shown to be effective. sielc.com The ratio of the organic to the aqueous phase is adjusted to fine-tune the retention time.
Detector settings, primarily the UV wavelength, are selected to maximize the signal for this compound while minimizing background noise. A detection wavelength of around 200 nm is frequently employed. researchopenworld.comsielc.com Validation of a newly developed HPLC method is crucial and typically involves assessing linearity, recovery, and precision. For example, a validated method demonstrated linearity over a concentration range of 0–200 ppm with a correlation coefficient of ≥0.999, recovery rates between 98.14% and 107.24%, and relative standard deviations (RSDs) ranging from 0.69% to 1.85%. researchopenworld.comresearchgate.net
Gas Chromatography (GC) is a powerful analytical technique for volatile compounds. However, this compound, due to its polar nature and the presence of active hydrogens in its amide groups, exhibits low volatility and is prone to thermal decomposition at temperatures typically used in GC analysis. researchgate.net To overcome these limitations and make it amenable to GC analysis, a derivatization step is required. researchgate.netyoutube.com
Derivatization modifies the functional groups of the analyte to increase its volatility and thermal stability. researchgate.net The most common derivatization strategies for compounds with active hydrogens, like this compound, are silylation and alkylation. researchgate.netgcms.cznih.gov
Silylation involves replacing the active hydrogens on the amide groups with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used. The resulting silylated derivative is significantly more volatile and less prone to adsorption within the GC system, leading to improved peak shape and detectability. researchgate.net The derivatization reaction conditions, including temperature and time, must be carefully optimized to ensure the reaction goes to completion.
Alkylation is another derivatization approach where an alkyl group is introduced to the molecule. researchgate.netgcms.cz While less common for this compound specifically, it is a valid strategy for compounds with similar functional groups. The choice between silylation and alkylation often depends on the specific sample matrix and potential interferences. nih.gov Following derivatization, the sample is analyzed by GC, typically coupled with a mass spectrometer (GC-MS), which provides both separation and structural information for definitive identification and quantification. nih.gov
Mass Spectrometry for Structural Elucidation and Trace Analysis
Mass spectrometry (MS) is a highly sensitive and specific technique used for determining the molecular weight and elucidating the structure of this compound. It is particularly valuable for confirming the identity of the compound and for detecting it at very low concentrations.
Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, typically used to determine the structure of a compound by fragmenting a specific ion and analyzing the resulting fragments. unt.edu This technique is instrumental in the structural analysis of this compound and its derivatives. uni-halle.de
In an MS/MS experiment, the this compound molecule is first ionized and then the specific molecular ion (precursor ion) is selected. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller, characteristic fragment ions (product ions). unt.edu The pattern of these product ions serves as a structural fingerprint of the original molecule.
For carbamate (B1207046) anions, which share structural similarities with this compound, common fragmentation pathways include the neutral loss of CO2 (44 mass units) and the formation of fragment ions such as NCO⁻ (m/z 42) and CN⁻ (m/z 26). nih.gov Studies on biuret-derived, MS-cleavable cross-linkers have shown that the biuret (B89757) moiety exhibits distinct fragmentation patterns upon collisional activation, with cleavage of its labile bonds. uni-halle.de This predictable fragmentation is crucial for identifying the presence of the this compound structure within larger molecules or complex mixtures. uni-halle.de The ability to generate and analyze these specific fragments provides unambiguous structural confirmation and allows for the differentiation of this compound from other isomers or related compounds.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four decimal places, which allows for the determination of a compound's elemental formula. currenta.demassspeclab.com This capability is a cornerstone of structural elucidation for unknown compounds or for confirming the identity of known substances like this compound with a high degree of confidence. currenta.denih.gov
By measuring the exact mass of the molecular ion, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. nih.gov For this compound (C₂H₅N₃O₂), HRMS can confirm this specific formula, ruling out other potential structures. Furthermore, the high resolution of these instruments allows for the observation of the isotopic pattern of the molecular ion. currenta.de This pattern, which arises from the natural abundance of isotopes like ¹³C and ¹⁵N, is unique to a specific elemental composition and serves as an additional verification of the proposed formula. currenta.denih.gov
HRMS is also critical for trace analysis. Its high sensitivity and the ability to perform targeted analysis by extracting the exact mass of the compound of interest from a complex data set allow for the detection of this compound at very low levels. currenta.de When coupled with a separation technique like liquid chromatography (LC-HRMS), it becomes a powerful tool for analyzing this compound in complex matrices, providing structural information on even minor components. currenta.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed atomic-level information about the structure, dynamics, and chemical environment of this compound.
Advanced NMR experiments, particularly two-dimensional (2D) techniques, are employed for unambiguous assignment of signals and to probe through-bond and through-space connectivities. nmims.edu Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, for example, is a powerful 2D NMR experiment that correlates the chemical shifts of a proton directly bonded to a heteronucleus, such as ¹⁵N or ¹³C. protein-nmr.org.uk A ¹H-¹⁵N HSQC experiment on ¹⁵N-labeled this compound would provide a correlation peak for each unique N-H bond in the molecule, greatly aiding in the assignment of the proton and nitrogen resonances. protein-nmr.org.ukresearchgate.netcopernicus.org This is particularly useful for distinguishing between the different amide environments within the molecule.
NMR is also uniquely suited for studying the dynamic processes of this compound in solution. Techniques such as monitoring changes in line widths in ¹H-¹⁵N HSQC spectra can provide insights into conformational exchange processes occurring on the millisecond timescale. copernicus.org Furthermore, by varying experimental conditions like temperature or pH, NMR can be used to study proton exchange rates, which can simplify complex spectra and provide information about the lability of the amide protons.
Multidimensional NMR Approaches
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides powerful techniques for the unambiguous structural elucidation of this compound and its derivatives, surmounting the limitations of one-dimensional (1D) NMR where signal overlap can obscure analysis. buketov.edu.kznih.gov Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in mapping the connectivity within the molecule. ipb.ptrsc.org
HSQC experiments are used to correlate the chemical shifts of protons directly attached to heteronuclei like carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). buketov.edu.kzrsc.org This allows for precise assignment of proton resonances to their corresponding carbon or nitrogen atoms in the this compound backbone. buketov.edu.kz For more complex urea derivatives, these correlations are vital for distinguishing between different N-H or C-H environments. nih.gov
HMBC spectroscopy extends this capability by detecting longer-range couplings, typically over two to three bonds. rsc.org This is particularly useful for identifying the connectivity between quaternary carbons (such as the carbonyl carbons in this compound) and nearby protons. For instance, the correlation between the protons of the amide (-NH₂) groups and the carbonyl (C=O) carbons can be established, confirming the core structure of the molecule. rsc.org Homonuclear correlation spectroscopy (COSY) can also be employed to identify proton-proton coupling networks within substituents attached to the this compound structure. buketov.edu.kz The combined use of these multidimensional techniques provides a comprehensive and definitive characterization of the molecular structure in solution. researchgate.net
Solid-State NMR for Crystalline Forms
Solid-State NMR (ssNMR) spectroscopy is a crucial tool for characterizing this compound in its crystalline, solid form, providing insights into its molecular structure, packing, and polymorphism that are not accessible through solution-state NMR. The Cross-Polarization Magic-Angle Spinning (CP/MAS) technique is commonly applied, particularly for enhancing the signal of low-abundance nuclei like ¹³C. researchgate.netnih.gov
¹³C CP/MAS NMR spectra of urea derivatives, including this compound, are characterized by distinct signals for the carbonyl (C=O) carbons. researchgate.netresearchgate.net The chemical shift of these signals is highly sensitive to the local electronic environment, which is influenced by factors such as hydrogen bonding and crystal packing. st-andrews.ac.uk This sensitivity allows ssNMR to distinguish between different crystalline forms or polymorphs of this compound, as each form would present a unique spectral fingerprint.
For example, studies on related urea compounds have shown that ¹³C CP/MAS can differentiate between various carbonyl groups within a structure, such as those in urea, urethane, and amide environments, by their distinct chemical shifts. researchgate.net The presence of impurities or co-crystallized molecules can also be detected. researchgate.net Furthermore, ssNMR can be used to study the dynamics within the crystal lattice and provide information on the intermolecular interactions that stabilize the crystalline structure. While high-resolution spectra can be challenging to obtain for some cross-linked polyureas due to low spectral resolution, the technique remains a powerful method for analyzing the solid-state structure of this compound. researchgate.net
X-ray Crystallography for Crystalline Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in its crystalline state. wikipedia.org This technique has been used to elucidate the crystal structures of both anhydrous this compound (biuret) and its hydrated form, revealing detailed information about bond lengths, bond angles, and intermolecular interactions. nih.goviucr.org
Anhydrous this compound crystallizes in the monoclinic space group C2/c. nih.gov In the solid state, the molecule is nearly planar and adopts a trans configuration. nih.govwikipedia.org The crystal structure is stabilized by an extensive network of hydrogen bonds. This includes one intramolecular hydrogen bond between a carbonyl oxygen and an amide hydrogen, as well as intermolecular hydrogen bonds that link adjacent molecules into ribbon-like structures. nih.gov
The hydrated form, biuret hydrate, also crystallizes in a monoclinic system. iucr.orgjournals.co.za The structure consists of buckled sheets of this compound molecules held together by N-H···O hydrogen bonds. These sheets create tunnels that run parallel to the y-axis, which are occupied by chains of water molecules. iucr.org The water molecules are, in turn, hydrogen-bonded to the amide oxygen atoms of the this compound framework. iucr.org
Detailed crystallographic data for anhydrous this compound provides precise measurements of its molecular geometry.
Table 1: Crystal Data and Structure Refinement for Anhydrous this compound (Biuret)
| Parameter | Value |
|---|---|
| Empirical Formula | C₂H₅N₃O₂ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 15.4135(8) |
| b (Å) | 6.6042(3) |
| c (Å) | 9.3055(4) |
Data sourced from a 2020 study on the crystal structure of biuret. nih.gov
The bond lengths within the molecule have been determined with high precision, confirming the delocalization of electrons across the N-C-O systems.
Table 2: Selected Interatomic Distances (Å) in Anhydrous this compound
| Bond | Average Length (Å) |
|---|---|
| C=O | 1.24 |
| C–N (imide) | 1.38 |
Data sourced from a 2020 study on the crystal structure of biuret. nih.gov
These crystallographic studies are fundamental to understanding the solid-state properties of this compound and how it interacts with other molecules, which is essential for its application in various fields.
Applications in Chemical Synthesis and Materials Science Excluding Clinical/dosage
Precursor in Organic Synthesis
Carbamoylurea's reactivity allows it to be a foundational component in the synthesis of more elaborate chemical structures. It provides a core structure containing nitrogen and carbonyl groups that can be modified or cyclized to produce a range of valuable organic compounds.
This compound is a recognized precursor in the synthesis of nitrogen-containing heterocyclic compounds, which are central to many areas of chemistry. Its structure is particularly suited for forming ring systems that incorporate multiple nitrogen atoms.
One of the most significant roles of this compound in this context is in the metabolic pathways involving s-triazine compounds. acs.orgnih.gov In bacterial metabolism, for instance, s-triazine herbicides are broken down, with cyanuric acid being a key intermediate. Cyanuric acid is enzymatically hydrolyzed to carboxybiuret, which then undergoes non-enzymatic decarboxylation to yield this compound (biuret). umn.edu Subsequently, the enzyme biuret (B89757) hydrolase catalyzes the hydrolysis of biuret into allophanate (B1242929) and ammonia (B1221849). acs.orgnih.gov This natural pathway highlights the role of this compound as a direct precursor to other functionalized nitrogenous compounds and illustrates its place in the biological synthesis and degradation of triazine rings.
While urea (B33335) is more commonly cited in laboratory syntheses of heterocycles like uracils, the fundamental reactivity of the this compound structure is analogous. nih.govgoogle.com Research has demonstrated the synthesis of various this compound derivatives as intermediates for creating more complex molecules, including those with therapeutic potential. researchgate.net
Table 1: this compound in Heterocyclic Chemistry
| Precursor/Intermediate | Resulting Heterocycle Class | Significance |
|---|---|---|
| This compound (Biuret) | s-Triazine derivatives (metabolism) | Key intermediate in the biodegradation pathway of herbicides. acs.orgnih.gov |
The chemical structure of this compound allows it to serve as a foundational building block for constructing larger, more complex molecules. Its ability to react with other molecules, such as sugars, opens pathways to novel chemical entities.
A notable area of research involves the formation of urea-ribosides from the reaction of this compound (biuret) and its trimer, triuret (B1681585), with ribose. researchgate.net These resulting nucleosides are reported to be remarkably stable due to a network of intramolecular hydrogen bonds. This stability has enabled the synthesis of corresponding phosphoramidite building blocks, which were successfully incorporated into RNA strands. researchgate.net This research suggests a potential role for this compound in prebiotic chemistry and the formation of RNA-like structures, demonstrating its function as a building block for complex biomolecular analogs. researchgate.net
Role in Polymer Chemistry and Material Science
In the field of polymer science, the this compound (biuret) linkage is intentionally created within polymer structures to enhance their properties, particularly in the production of polyurethanes and polyureas. Biuret formation acts as a method of cross-linking or chain extension, leading to materials with improved thermal and mechanical characteristics.
Biuret group-containing polyisocyanates are important components used as cross-linking or curing agents in high-performance coatings. google.comoclc.org These are typically produced by the reaction of polyisocyanates with a "biuretizing agent," such as water. google.com The reaction involves the formation of a urea linkage, which then reacts with another isocyanate molecule to create the biuret cross-link. This process results in polyisocyanates with higher functionality, which, when used to cure coatings, can lead to improved properties like hardness and chemical resistance. google.comoclc.org The reaction sequence is as follows:
2 R-NCO + H₂O → R-NH-CO-NH-R + CO₂ (Formation of a urea)
R-NH-CO-NH-R + R-NCO → R-NH-CO-N(R)-CO-NH-R (Formation of a biuret linkage)
This method is utilized to create biuret polyisocyanates from monomers like hexamethylene diisocyanate (HDI), which are then formulated into coatings for automotive and industrial applications. epo.org The presence of biuret structures in polyurea polymers can also influence their solubility and processing characteristics. researchgate.net
Agronomical Research Applications (e.g., controlled-release nitrogen compounds)
While this compound (biuret) is often known in agriculture as an undesirable impurity in urea fertilizers due to its phytotoxicity at high concentrations, ureaknowhow.comwikipedia.org its chemical properties have made it a subject of research for specialized agronomical applications, particularly as a potential controlled-release nitrogen fertilizer.
The basis for this application lies in its slower rate of decomposition in the soil compared to urea. researchgate.net this compound is mineralized by soil microorganisms, but this process is significantly slower than the hydrolysis of urea. ureaknowhow.comresearchgate.net This slow breakdown leads to a gradual release of plant-available nitrogen (ammonium), which can better match the nutrient uptake pattern of crops over their growing season.
Research studies have investigated the fate of this compound in soil, confirming its potential as a slow-release nitrogen source. researchgate.net Key findings from this research include:
Reduced Nitrification Rate: The presence of this compound has been shown to decrease the rate of nitrification in soil, the process that converts ammonium (B1175870) to nitrate. ureaknowhow.com This is advantageous as it reduces the risk of nitrogen loss through nitrate leaching.
Potential for Forestry: Due to its slow-release properties, research has suggested that this compound could be a useful nitrogen fertilizer in forestry, where long-term nutrient availability is beneficial. researchgate.net
Although modern urea manufacturing keeps biuret concentrations low (typically below 1.3%) to avoid toxicity, its inherent slow-release characteristics continue to make it a compound of interest in research aimed at improving nitrogen use efficiency in agriculture. ureaknowhow.comresearchgate.net
Table 2: Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound (Biuret) | C₂H₅N₃O₂ |
| Allophanamide | C₂H₅N₃O₂ |
| Allophanate | C₂H₄N₂O₄²⁻ |
| Ammonia | NH₃ |
| Carbamoyl (B1232498) phosphate (B84403) | CH₂NO₅P²⁻ |
| Carboxybiuret | C₃H₄N₃O₄⁻ |
| Cyanuric acid | C₃H₃N₃O₃ |
| Hexamethylene diisocyanate (HDI) | C₈H₁₂N₂O₂ |
| Polyisocyanate | (R-NCO)n |
| Ribose | C₅H₁₀O₅ |
| s-Triazine | C₃H₃N₃ |
| Triuret | C₃H₆N₄O₃ |
| Uracil | C₄H₄N₂O₂ |
Environmental Fate and Transformation Studies
Degradation Pathways in Environmental Matrices
The transformation of carbamoylurea in the environment occurs through both non-biological (abiotic) and biological (biotic) processes.
This compound is structurally related to urea (B33335), a very stable molecule with a half-life of approximately 40 years at 25°C, indicating it does not spontaneously hydrolyze. researchgate.net While specific research on the abiotic degradation rates of this compound is limited, its chemical structure suggests a similar stability.
Hydrolysis: The chemical breakdown of this compound by reaction with water is expected to be a slow process under typical environmental pH and temperature conditions, much like its parent compound, urea. researchgate.net
Photolysis: Photodegradation occurs when a chemical is broken down by light energy. Studies on related nitrogenous compounds, such as N-chlorourea, have shown degradation under UV irradiation. nih.gov However, direct photolysis of this compound itself has not been extensively documented in the scientific literature. Therefore, its significance as a primary degradation pathway in the environment remains unclear.
The primary pathway for the breakdown of this compound in the environment is through microbial activity. umn.edunih.gov It serves as an intermediate in the biodegradation of s-triazine herbicides and is also found as a component of urea-based fertilizers. umn.edunih.gov
Numerous microorganisms in soil and water can utilize this compound as a source of nitrogen for their growth. umn.edunih.gov This process is enzymatic, primarily involving the enzyme biuret (B89757) hydrolase (also referred to as biuret amidohydrolase). umn.edunih.gov This enzyme catalyzes the hydrolysis of this compound into allophanate (B1242929), which is then further broken down by allophanate hydrolase into ammonia (B1221849) and carbon dioxide. researchgate.netnih.gov
A key metabolic pathway for the degradation of s-triazine compounds like cyanuric acid proceeds through this compound. The pathway is as follows:
Cyanuric acid is converted to carboxybiuret by the enzyme cyanuric acid hydrolase. nih.govresearchgate.net
Carboxybiuret is then decarboxylated to form this compound (biuret). nih.gov
Biuret hydrolase transforms this compound into allophanate. nih.gov
Allophanate hydrolase breaks down allophanate into ammonia and carbon dioxide, which can then be assimilated by microorganisms. nih.gov
Research has identified specific bacteria capable of this degradation. For example, bacteria from genera such as Herbaspirillum have been isolated from agricultural soils and shown to grow on this compound as their sole nitrogen source. umn.edu
| Enzyme | Function | Microorganism Examples | Source |
|---|---|---|---|
| Biuret Hydrolase (BiuH) | Hydrolyzes this compound to allophanate. | Herbaspirillum sp., Pseudomonas sp., various soil bacteria | umn.edunih.gov |
| Allophanate Hydrolase | Hydrolyzes allophanate to ammonia and carbon dioxide. | Cyanuric acid-degrading bacteria | nih.gov |
| Cyanuric Acid Hydrolase (AtzD) | Opens the s-triazine ring of cyanuric acid, leading to the formation of this compound as a downstream intermediate. | Pseudomonas sp. strain ADP | nih.govresearchgate.net |
Interaction with Soil and Aquatic Systems
As a nitrogen-containing compound, the presence and degradation of this compound can influence nutrient cycling in both terrestrial and aquatic ecosystems.
Soil Systems: In soil, the fate of this compound is governed by microbial activity. Its degradation releases ammonia, which can then be converted to nitrate, contributing to soil nitrogen content. researchgate.net The rate of this degradation is influenced by environmental factors such as soil pH, temperature, and the abundance and diversity of microbial communities capable of producing biuret hydrolase. umn.edufrontiersin.org Given its solubility, this compound has the potential for mobility within the soil profile, although this is mitigated by its rapid biotic degradation in microbially active soils.
Aquatic Systems: In aquatic environments, the decomposition of urea and related compounds is carried out by both bacteria and phytoplankton. schweizerbart.de this compound entering rivers, lakes, or other water bodies would be subject to similar microbial degradation. The breakdown of this compound releases nitrogen into the water, which can be utilized by aquatic organisms. However, excessive inputs of nitrogenous compounds from agricultural runoff or wastewater can contribute to eutrophication, an over-enrichment of nutrients that can lead to harmful algal blooms. researchgate.net
Environmental Monitoring and Detection in Research Contexts
The detection and quantification of this compound and related urea-based compounds in environmental samples are essential for research and monitoring. Various analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of urea-based pesticides in water samples. epa.govepa.gov HPLC systems, often equipped with an ultraviolet (UV) detector, can separate and quantify these compounds with high sensitivity. epa.gov For example, EPA Method 632 outlines a procedure using HPLC for the determination of various carbamate (B1207046) and urea pesticides in municipal and industrial wastewater. epa.govepa.gov
Other analytical approaches that have been developed for urea can be adapted for this compound detection. These include:
Colorimetric Methods: These methods involve a chemical reaction that produces a colored product, the intensity of which is proportional to the concentration of the analyte. The diacetylmonoxime method is a classic example used for urea determination. researchgate.net
Electrochemical Methods: Voltammetric techniques have been developed for the selective determination of urea in various samples, including soil and water, offering high precision. nih.gov
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy have also been used for the determination of urea. researchgate.net
| Method | Principle | Sample Matrix | Source |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates compounds based on their interaction with a stationary phase, followed by detection using UV light absorption. | Wastewater, Water | epa.govepa.gov |
| Colorimetry (e.g., Diacetylmonoxime method) | Reaction of the analyte with a chemical reagent to produce a colored compound, measured by a spectrophotometer. | Water, Biological fluids | researchgate.net |
| Voltammetry | Measures the current resulting from the application of a potential to an electrode in solution, which is proportional to the analyte's concentration. | Soil, Water, Urine, Blood serum | nih.gov |
| Spectroscopy (NMR, IR) | Measures the interaction of the molecule with electromagnetic radiation to determine its structure and concentration. | Various | researchgate.net |
Future Directions and Emerging Research Areas
Advanced Catalytic Systems for Carbamoylurea Synthesis and Transformation
The development of advanced catalytic systems is a pivotal area of research for the synthesis and transformation of this compound and its derivatives. Traditional synthetic routes often require harsh reaction conditions and may generate significant waste. organic-chemistry.org Modern catalytic approaches aim to overcome these limitations by enabling milder, more selective, and efficient transformations.
One promising direction is the use of transition metal catalysts. For instance, palladium-catalyzed cross-coupling reactions have been effectively used for the synthesis of various urea (B33335) derivatives. organic-chemistry.org These methods offer a high degree of control over the final product structure. Another area of exploration involves the use of ruthenium pincer complexes, which can catalyze the synthesis of ureas directly from amines and methanol, with hydrogen gas as the only byproduct, representing a highly atom-economical process. nih.gov The application of such catalytic systems to this compound synthesis could lead to more sustainable and environmentally friendly production methods.
Furthermore, photocatalysis is emerging as a powerful tool in organic synthesis. researchgate.net Visible-light photoredox catalysis, for example, can facilitate the synthesis of complex urea derivatives under mild, room-temperature conditions. researchgate.net This approach avoids the need for high temperatures and harsh reagents, aligning with the principles of green chemistry. The development of novel photocatalysts with high efficiency and stability is a key focus of ongoing research.
Table 1: Comparison of Catalytic Systems for Urea Derivative Synthesis
| Catalytic System | Advantages | Disadvantages | Potential for this compound Synthesis |
|---|---|---|---|
| Transition Metal Catalysis (e.g., Pd, Ru) | High selectivity and efficiency, well-established methods. organic-chemistry.orgnih.gov | Can be expensive, potential for metal contamination in products. | High potential for developing selective and efficient synthetic routes. |
| Photocatalysis | Mild reaction conditions (room temperature), use of visible light as a renewable energy source. researchgate.net | May require specialized equipment, catalyst stability can be a concern. | Promising for green and sustainable synthesis pathways. |
| Biocatalysis (Enzymes) | High specificity, biodegradable catalysts, mild reaction conditions. | Enzymes can be sensitive to reaction conditions, may have limited substrate scope. | Potential for highly selective and environmentally benign synthesis and transformations. |
Exploration of Novel Biochemical Roles and Pathways in Non-Human Systems
While the metabolism of urea is well-understood in many organisms, the specific biochemical roles and metabolic pathways of this compound, particularly in non-human systems like microorganisms, remain a nascent field of research. The structural similarity of this compound to urea and carbamate (B1207046) suggests that it may play a role in nitrogen metabolism.
In various bacteria and fungi, urea is metabolized through two primary pathways: hydrolysis by urease to ammonia (B1221849) and carbon dioxide, or via the urea amidolyase pathway. nih.gov It is plausible that microorganisms possessing enzymes with broad substrate specificity could also metabolize this compound. For instance, certain bacteria are known to degrade a wide range of carbamate pesticides, indicating the presence of robust enzymatic machinery for breaking down related chemical structures. nih.gov
Future research could focus on identifying and characterizing microbial enzymes capable of degrading this compound. This could involve screening microbial consortia from environments where urea-based compounds are prevalent, such as agricultural soils. Once identified, these enzymes could be harnessed for bioremediation purposes to remove this compound from contaminated environments.
Furthermore, the study of how microorganisms assimilate the nitrogen from this compound could reveal novel metabolic pathways. Understanding these pathways could have implications for microbial ecology and biotechnology. For example, engineering microorganisms to efficiently utilize this compound as a nitrogen source could be beneficial in certain industrial fermentation processes.
Development of Sustainable and Eco-Friendly Applications
The principles of green chemistry are increasingly driving the development of new chemical products and processes. For this compound, there is significant potential to develop sustainable and eco-friendly applications that leverage its chemical properties while minimizing environmental impact.
One of the most significant areas for sustainable application is in agriculture. While urea is a widely used nitrogen fertilizer, its rapid hydrolysis can lead to nitrogen loss and environmental pollution. vgschemicals.com.au this compound and its derivatives could potentially be developed as slow-release fertilizers. The additional carbamoyl (B1232498) group could alter the solubility and hydrolysis rate, allowing for a more gradual release of nitrogen that is better synchronized with crop demand. This would improve nitrogen use efficiency and reduce the environmental footprint of agriculture. The concept of "green urea," produced using renewable energy and captured carbon dioxide, is gaining traction, and similar principles could be applied to the synthesis of this compound to create a truly sustainable agricultural input. rsc.org
In the realm of industrial applications, this compound could serve as a building block for the synthesis of biodegradable polymers. The urea and carbamate linkages are susceptible to hydrolysis, which could be exploited to design polymers that break down into non-toxic components at the end of their lifecycle. nih.gov This would be a significant advancement over many conventional plastics that persist in the environment for centuries. Research in this area would involve the synthesis and characterization of this compound-based polymers and an evaluation of their biodegradability under various environmental conditions.
Another potential sustainable application is in the development of "green" solvents and reagents. The unique hydrogen-bonding capabilities of urea and its derivatives make them interesting candidates for use in novel solvent systems. vgschemicals.com.au this compound could potentially be a component of deep eutectic solvents, which are a class of environmentally friendly solvents with tunable properties.
Integration of Computational and Experimental Approaches in Chemical Research
The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. This integrated approach can accelerate the discovery and optimization of new compounds and processes related to this compound.
Computational chemistry can be employed to predict the properties and reactivity of this compound and its derivatives. For example, density functional theory (DFT) calculations can provide insights into the electronic structure, stability, and reaction mechanisms of these compounds. This information can be used to design more efficient synthetic routes and to predict the behavior of this compound in different chemical environments.
In the context of developing new applications, molecular modeling can be used to simulate the interaction of this compound with biological targets, such as enzymes or receptors. This can aid in the design of new agrochemicals or pharmaceuticals. For instance, if a particular enzyme is a target for a new pesticide, computational docking studies can be used to predict how different this compound derivatives will bind to the active site of the enzyme, allowing for the rational design of more potent and selective inhibitors.
Experimental work is essential to validate the predictions of computational models and to provide the data needed to refine them. The synthesis of novel this compound derivatives, followed by their characterization using techniques such as NMR spectroscopy and X-ray crystallography, provides the ground truth against which computational predictions can be benchmarked. Similarly, the biological activity of these compounds can be tested in vitro and in vivo to confirm the predictions of molecular modeling studies.
This iterative cycle of computational prediction and experimental validation can significantly streamline the research and development process, leading to the more rapid discovery of new and useful applications for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
